

Discovery of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

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Compound of Interest

Compound Name: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B183697

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An in-depth analysis of the synthesis, characterization, and potential developmental pathways for **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**, a novel compound with potential applications in medicinal chemistry. This guide provides detailed theoretical and established protocols for its creation and evaluation.

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone belongs to the 2-aminobenzamide class of compounds. This structural motif is of significant interest in drug discovery, as derivatives have been explored for a range of biological activities, including as antimicrobial agents, kinase inhibitors, and modulators of central nervous system targets.[1][2] The synthesis of such compounds often proceeds through the reaction of isatoic anhydride with primary or secondary amines, a reliable and versatile method.[1][3] This document outlines a comprehensive proposed protocol for the synthesis, purification, and characterization of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** and suggests a general workflow for its preliminary biological screening.

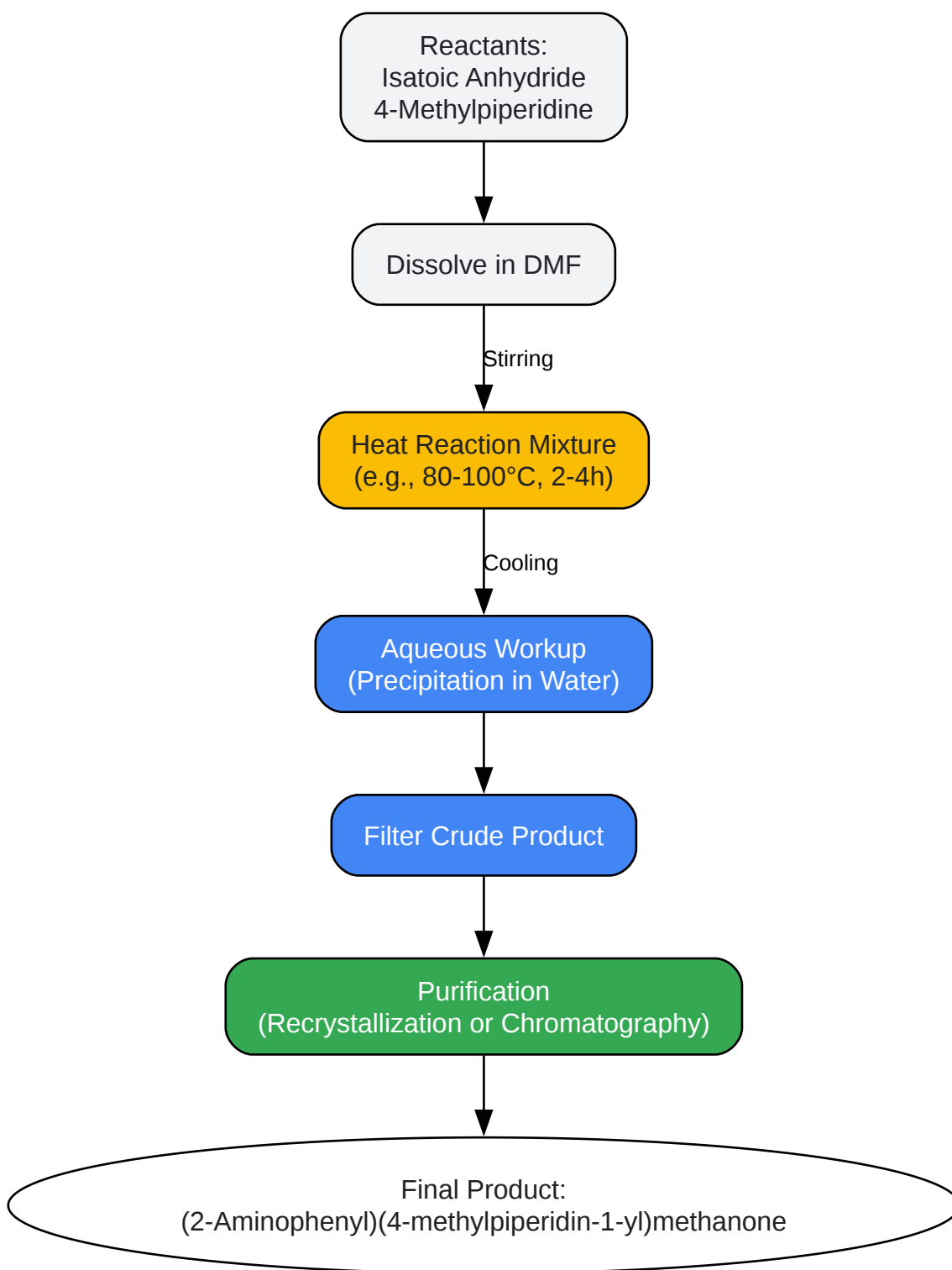
Physicochemical Properties (Theoretical)

The fundamental properties of the target compound are essential for its handling, formulation, and analysis. Based on its chemical structure, the following properties can be calculated.

Property	Value
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol
Appearance (Predicted)	Off-white to yellow solid
Solubility (Predicted)	Soluble in DMSO, DMF, Methanol

Proposed Synthesis Workflow

The synthesis of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** can be efficiently achieved via the nucleophilic reaction of 4-methylpiperidine with isatoic anhydride. This process involves the attack of the secondary amine on the electrophilic carbonyl of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.^[1]



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Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols

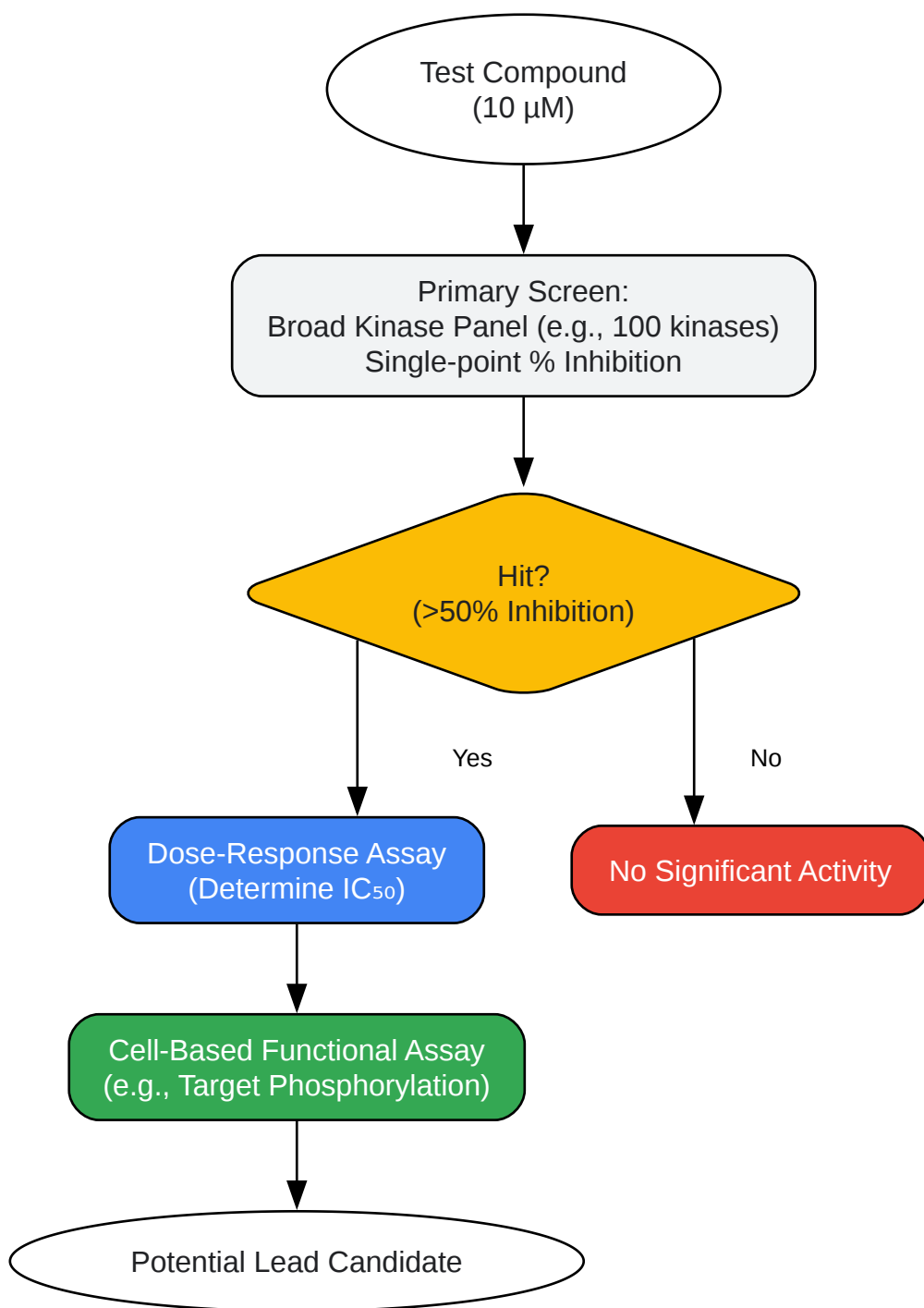
Synthesis of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[\[1\]](#)[\[4\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 equiv).
- **Solvent and Reagent Addition:** Add anhydrous Dimethylformamide (DMF) to dissolve the anhydride. To this solution, add 4-methylpiperidine (1.0-1.1 equiv.) dropwise while stirring.
- **Reaction:** Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction involves a nucleophilic attack followed by ring opening and the elimination of CO₂.[\[1\]](#)
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove residual DMF and other water-soluble impurities.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Biological Screening Workflow

Given that structurally related aminobenzamide and piperidine-containing molecules have shown activity as kinase inhibitors or CNS agents, a generalized in vitro screening cascade is proposed to determine the biological activity of the title compound.[\[2\]](#)[\[5\]](#)[\[6\]](#)



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Caption: General workflow for primary biological screening.

Quantitative Data Summary (Anticipated)

The following table presents the expected data points to be collected during synthesis and preliminary screening.

Parameter	Metric	Anticipated Value/Result
Synthesis	Reaction Yield	70-95% (based on similar reactions[1])
Purity	Purity by HPLC	>95%
Identity	Mass (m/z)	[M+H] ⁺ = 219.15
Biological Activity	Primary Screen Hit	Yes/No (Threshold: >50% inhibition @ 10 µM)
Potency	IC ₅₀	To Be Determined (TBD)

This guide provides a foundational framework for the synthesis and evaluation of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**, leveraging established chemical principles and standard drug discovery workflows. The successful execution of these protocols will enable the characterization of this novel compound and a preliminary assessment of its therapeutic potential.

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